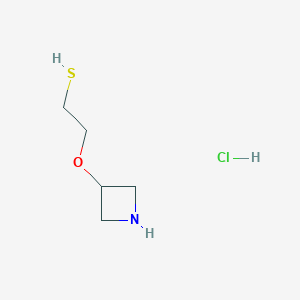

2-(Azetidin-3-yloxy)ethanethiol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Azetidin-3-yloxy)ethanethiol;hydrochloride, also known as AET, is a chemical compound that belongs to the thiol group. It has a CAS Number of 2418692-35-8 and a molecular weight of 169.68 . The IUPAC name for this compound is 2-(azetidin-3-yloxy)ethane-1-thiol hydrochloride .

Molecular Structure Analysis

The InChI code for 2-(Azetidin-3-yloxy)ethanethiol;hydrochloride is 1S/C5H11NOS.ClH/c8-2-1-7-5-3-6-4-5;/h5-6,8H,1-4H2;1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Synthesis of Tebipenem Pivoxil Side Chain : Zhu Shao-xuan (2012) reported the synthesis of a side chain, 1-(4,5-dihydrothiazol-2-yl) azetidine-3-thiol hydrochloride, used in tebipenem pivoxil. This process increased yield and decreased cost, indicating potential applications in pharmaceutical manufacturing (Zhu Shao-xuan, 2012).

Azetidin-2,3-diones Synthesis : Bari et al. (2010) described a method for synthesizing azetidin-2,3-diones, which are potential synthons for biologically active compounds. This highlights its use in the synthesis of various bioactive molecules (Bari, Magtoof, & Bhalla, 2010).

Building Blocks for Chemical Synthesis : Dao Thi et al. (2018) synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones and successfully transformed them into various chemical structures. This demonstrates the versatility of azetidines in chemical synthesis (Dao Thi et al., 2018).

Synthesis of Schiff Bases and Azetidinones : Kumar et al. (2012) synthesized Schiff bases and azetidinones from 1-naphthol, indicating its role in creating structures with antibacterial properties (Kumar, Kumar, & Sati, 2012).

Synthesis of 4-(2′-hydroxyethyl) Azetidin-2-one : Kaneko et al. (1984) reported the synthesis of this compound, an important intermediate for carbapenem, demonstrating its importance in antibiotic synthesis (Kaneko, Naito, & Saito, 1984).

Synthesis of Novel Schiff Base and Azetidinone Derivatives : Vashi and Naik (2004) synthesized azetidinone derivatives, indicating its application in creating compounds with potential antibacterial activity (Vashi & Naik, 2004).

Chemical Transformation and Reactions

Ring Expansion in Chemical Reactions : Couty et al. (2011) demonstrated the use of 2-(1-Hydroxyalkyl)azetidines in chemical transformations to produce oxazolidinones, a key process in organic chemistry (Couty, Drouillat, & Lemée, 2011).

Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : Zhang Zhi-bao (2011) synthesized this compound, indicating the potential of azetidines in creating specialized chemical structures (Zhang Zhi-bao, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(azetidin-3-yloxy)ethanethiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS.ClH/c8-2-1-7-5-3-6-4-5;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXNBNSYMINPTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCS.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2512281.png)

![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)

![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2512295.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)

![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)

![[1-Methyl-6-(4-methylpiperazinyl)pyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2512303.png)